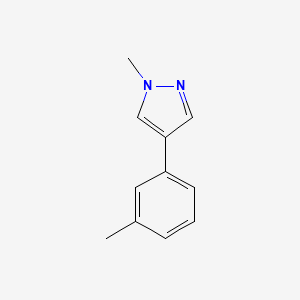
(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane is a synthetic organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. The presence of fluorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and ®-glycidol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic addition reaction.
Cyclization: The intermediate undergoes cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or ethers, while oxidation and reduction can lead to alcohols or ketones.
Scientific Research Applications
(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar residues. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-(2-Chlorophenyl)-2-(iodomethyl)oxolane: Similar structure but with a chlorine atom instead of fluorine.
(2R,4R)-4-(2-Bromophenyl)-2-(iodomethyl)oxolane: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12FIO |
|---|---|
Molecular Weight |
306.11 g/mol |
IUPAC Name |
(2R,4R)-4-(2-fluorophenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C11H12FIO/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-4,8-9H,5-7H2/t8-,9+/m0/s1 |
InChI Key |
KVSASUXAYWODKF-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CI)C2=CC=CC=C2F |
Canonical SMILES |
C1C(COC1CI)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


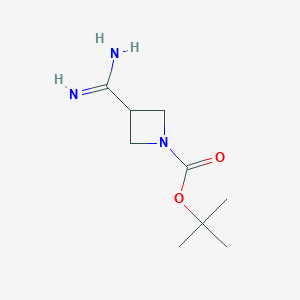
![Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate](/img/structure/B13236178.png)
![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine](/img/structure/B13236185.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)
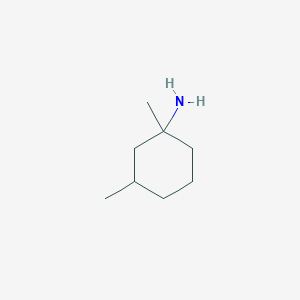


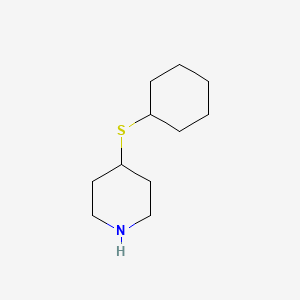
![2-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B13236210.png)
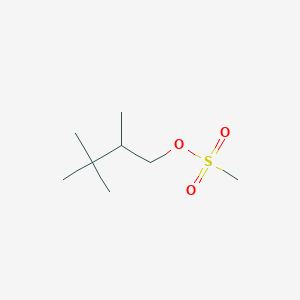
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine](/img/structure/B13236235.png)
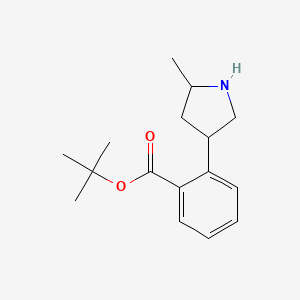
![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B13236252.png)
